![molecular formula C13H17ClN2O2 B1521490 2-(2-Propyl-benzoimidazol-1-YL)-propionic acid hydrochloride CAS No. 1101183-40-7](/img/structure/B1521490.png)
2-(2-Propyl-benzoimidazol-1-YL)-propionic acid hydrochloride
Overview
Description
Scientific Research Applications
Proteomics Research
2-(2-Propyl-benzoimidazol-1-YL)-propionic acid hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to investigate protein interactions, modifications, and expression levels within cells. Its role in proteomics can be pivotal for understanding diseases at the molecular level and developing targeted therapies .
Medicinal Chemistry
In medicinal chemistry, this compound may serve as a building block for the synthesis of more complex molecules with potential therapeutic effects. Its benzoimidazole core is a common motif in pharmacologically active compounds, suggesting its use in drug design and discovery, especially for targeting various receptors or enzymes within the body .
Agriculture
The application of 2-(2-Propyl-benzoimidazol-1-YL)-propionic acid hydrochloride in agriculture could be in the development of new agrochemicals. Its structural properties might be exploited to create compounds that can act as growth promoters, herbicides, or pesticides, contributing to crop protection and yield improvement .
Biotechnology
In biotechnology, this compound could be used in the engineering of biological molecules for industrial purposes. It might be involved in the production of enzymes, vitamins, biofuels, or other biologically active molecules that are crucial for various biotechnological applications .
Environmental Science
Environmental science could benefit from the use of 2-(2-Propyl-benzoimidazol-1-YL)-propionic acid hydrochloride in the study of pollution and its effects on ecosystems. It may be used as a tracer or a reagent in environmental monitoring and remediation efforts to detect and break down pollutants .
Materials Science
In materials science, this compound’s properties could be harnessed to develop new materials with specific characteristics. It might be used in the creation of polymers, coatings, or nanomaterials that have unique electrical, optical, or mechanical properties .
Analytical Chemistry
Analytical chemistry often requires precise compounds for the identification and quantification of substances within a sample2-(2-Propyl-benzoimidazol-1-YL)-propionic acid hydrochloride could be used as a standard or a reagent in chromatography, spectroscopy, or other analytical techniques to ensure accurate measurements .
properties
IUPAC Name |
2-(2-propylbenzimidazol-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-3-6-12-14-10-7-4-5-8-11(10)15(12)9(2)13(16)17;/h4-5,7-9H,3,6H2,1-2H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISNFTJHEYIPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1C(C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propyl-benzoimidazol-1-YL)-propionic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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